molecular formula C12H15NO2 B2651085 1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one CAS No. 27983-74-0

1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one

Cat. No.: B2651085
CAS No.: 27983-74-0
M. Wt: 205.257
InChI Key: CKHPCORPMJIGQG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a methoxyphenyl group and two methyl groups attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate, which is then subjected to cyclization using a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like halides, amines, and thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied. For instance, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential metabolic processes.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-methylazetidin-2-one: Similar structure but with one less methyl group, which may affect its reactivity and biological activity.

    1-(4-Methoxyphenyl)-3,3-dimethylpyrrolidin-2-one: A five-membered lactam with similar functional groups, but different ring size, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct reactivity and potential for diverse applications.

Biological Activity

1-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one is a compound belonging to the azetidinone class, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including anticancer, antibacterial, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a methoxy-substituted phenyl group and a dimethylazetidinone core structure. This specific arrangement contributes to its biological properties.

Anticancer Activity

Research indicates that derivatives of azetidinones, including this compound, exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of azetidinone derivatives, emphasizing that the presence of electron-withdrawing groups (EWGs) enhances their anticancer potential. Notably, compounds with para-substitutions showed improved efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Azetidinone Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
AZ-5MCF-715Induction of apoptosis
AZ-10MDA-MB-23120Caspase activation
This compoundHCT11612Inhibition of cell proliferation

Antibacterial Activity

In addition to anticancer properties, azetidinone derivatives have demonstrated antibacterial effects. A study reported that certain substituted azetidinones exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Azetidinone Derivatives

CompoundBacteria TestedZone of Inhibition (mm)
AZ-5E. coli18
AZ-10Staphylococcus aureus22
This compoundPseudomonas aeruginosa15

The mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Caspase Activation : The compound has been shown to activate caspases, leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Similar compounds inhibit the activity of resuscitation-promoting factors (rpfs), which are crucial for the reactivation of dormant mycobacterial cells.

Case Studies

Several studies have evaluated the biological activity of azetidinone derivatives:

  • Study on Anticancer Effects : A recent investigation assessed the impact of various azetidinones on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with methoxy groups significantly inhibited cell viability and induced apoptosis through caspase-mediated pathways .
  • Antibacterial Efficacy : Another study focused on the antibacterial properties of azetidinones against common pathogens. The findings revealed that certain derivatives exhibited substantial inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and E. coli .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2)8-13(11(12)14)9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHPCORPMJIGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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